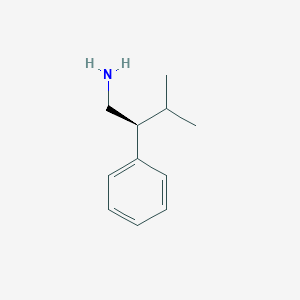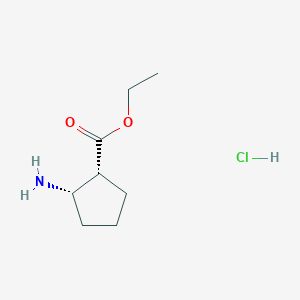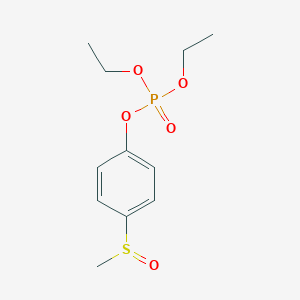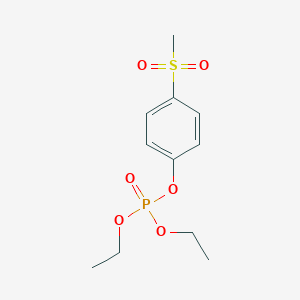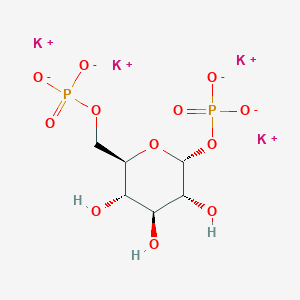
Tetrapotassium 1,6-di-O-phosphonato-alpha-D-glucopyranose
Descripción general
Descripción
Tetrapotassium 1,6-di-O-phosphonato-alpha-D-glucopyranose, also known as α-D-Glucose-1,6-diphosphate tetrapotassium hydrate, is a complex carbohydrate derivative. It is a tetrapotassium salt of a phosphorylated glucose molecule, playing a significant role in various biochemical processes. This compound is particularly noted for its involvement in metabolic pathways and its utility in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tetrapotassium 1,6-di-O-phosphonato-alpha-D-glucopyranose typically involves the phosphorylation of glucose derivatives. The process can be carried out using phosphorylating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid under controlled conditions. The reaction is usually conducted in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves large-scale phosphorylation reactions, often using automated reactors to maintain precise control over reaction conditions. The product is then purified through crystallization or chromatography techniques to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions: Tetrapotassium 1,6-di-O-phosphonato-alpha-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into simpler sugar derivatives.
Substitution: Phosphoryl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of simpler sugar derivatives.
Substitution: Formation of various phosphorylated sugar derivatives.
Aplicaciones Científicas De Investigación
Tetrapotassium 1,6-di-O-phosphonato-alpha-D-glucopyranose has diverse applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex carbohydrates and as a standard in analytical chemistry.
Biology: Plays a role in studying metabolic pathways and enzyme activities, particularly those involving hexokinase and phosphofructokinase-1.
Medicine: Investigated for its potential in therapeutic applications, including as an inhibitor of certain enzymes.
Industry: Utilized in the production of biochemical reagents and as a stabilizer in various formulations.
Mecanismo De Acción
The compound exerts its effects primarily through its interaction with enzymes involved in glycolysis. It acts as an inhibitor of hexokinase and an activator of phosphofructokinase-1, thereby regulating the flow of glucose through the glycolytic pathway. This regulation is crucial for maintaining cellular energy balance and metabolic homeostasis.
Comparación Con Compuestos Similares
- α-D-Glucose-1-phosphate
- α-D-Glucose-6-phosphate
- Fructose-1,6-bisphosphate
Comparison: Tetrapotassium 1,6-di-O-phosphonato-alpha-D-glucopyranose is unique due to its dual phosphorylation at the 1 and 6 positions of the glucose molecule. This dual phosphorylation allows it to interact with multiple enzymes and participate in various biochemical pathways, making it more versatile compared to its mono-phosphorylated counterparts.
Propiedades
IUPAC Name |
tetrapotassium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonatooxymethyl)oxan-2-yl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O12P2.4K/c7-3-2(1-16-19(10,11)12)17-6(5(9)4(3)8)18-20(13,14)15;;;;/h2-9H,1H2,(H2,10,11,12)(H2,13,14,15);;;;/q;4*+1/p-4/t2-,3-,4+,5-,6-;;;;/m1..../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRXVCAVDXBPQT-QMKHLHGBSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[K+].[K+].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[K+].[K+].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10K4O12P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584032 | |
| Record name | Tetrapotassium 1,6-di-O-phosphonato-alpha-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91183-87-8 | |
| Record name | Tetrapotassium 1,6-di-O-phosphonato-alpha-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


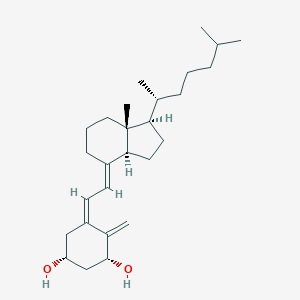
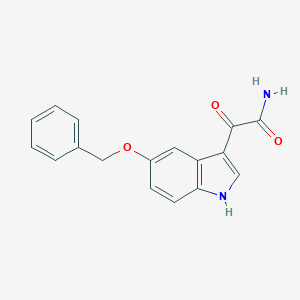

![2-hydrazinyl-4,5,6,7-tetrahydro-Pyrazolo[1,5-a]pyridine](/img/structure/B121136.png)

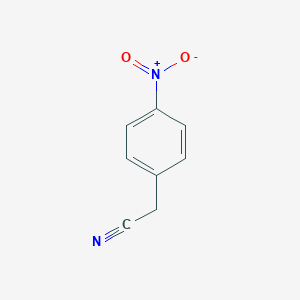

![Imidazo[1,2-A]pyridine-8-carboxamide](/img/structure/B121145.png)
